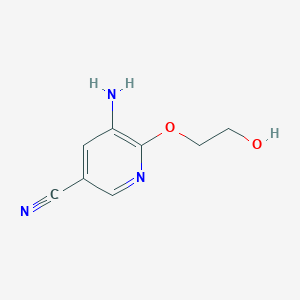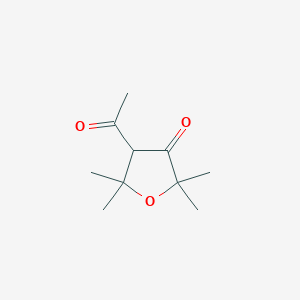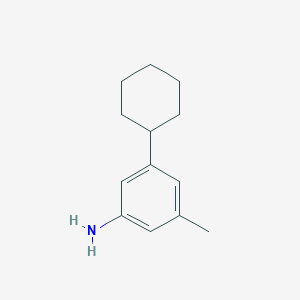
3-Cyclohexyl-5-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexyl-5-methylaniline is an organic compound belonging to the class of anilines, which are aromatic amines. This compound features a cyclohexyl group and a methyl group attached to the aniline ring, making it a unique derivative of aniline. Anilines are widely used in various industries due to their versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-5-methylaniline typically involves the nitration of cyclohexylbenzene followed by reduction. The nitration process introduces a nitro group to the benzene ring, which is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same nitration and reduction steps but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyclohexyl-5-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be further reduced to form cyclohexylmethylamine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Cyclohexyl-5-nitroaniline.
Reduction: Cyclohexylmethylamine.
Substitution: Various halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
3-Cyclohexyl-5-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structure.
Industry: Utilized in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of 3-Cyclohexyl-5-methylaniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. Its aromatic ring allows for π-π interactions with other aromatic compounds, influencing its reactivity and interactions .
Comparación Con Compuestos Similares
Aniline: The parent compound, simpler in structure without the cyclohexyl and methyl groups.
N-Methylaniline: Similar structure but with a methyl group attached to the nitrogen atom instead of the aromatic ring.
Cyclohexylamine: Lacks the aromatic ring, consisting only of the cyclohexyl group attached to an amine.
Uniqueness: 3-Cyclohexyl-5-methylaniline is unique due to the presence of both cyclohexyl and methyl groups on the aromatic ring, which influences its chemical properties and reactivity. This combination of substituents makes it a valuable intermediate in various chemical syntheses and applications .
Propiedades
Fórmula molecular |
C13H19N |
|---|---|
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
3-cyclohexyl-5-methylaniline |
InChI |
InChI=1S/C13H19N/c1-10-7-12(9-13(14)8-10)11-5-3-2-4-6-11/h7-9,11H,2-6,14H2,1H3 |
Clave InChI |
KYCGELCESPDQCX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)N)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


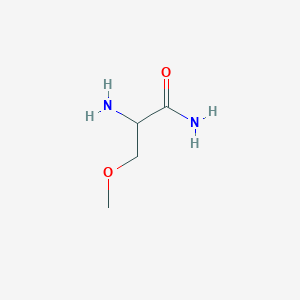
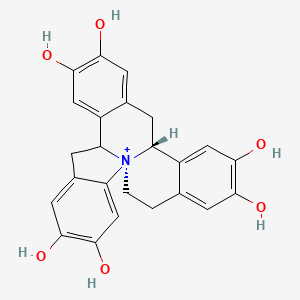
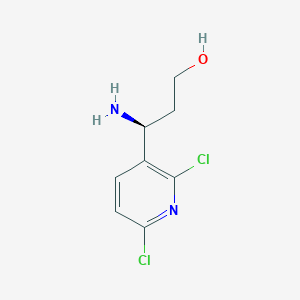



![3-Tert-butylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13310727.png)
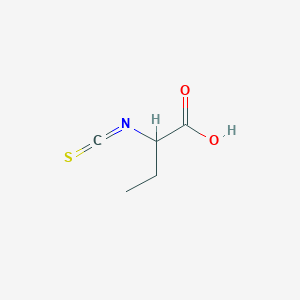
![7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13310734.png)
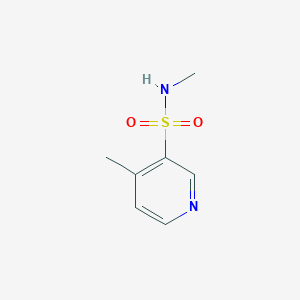
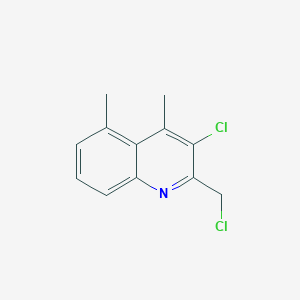
![1-Methyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13310752.png)
